1,1-Bis(2-bromoethyl)cyclopentane 1,1-Bis(2-bromoethyl)cyclopentane
Brand Name: Vulcanchem
CAS No.: 3187-39-1
VCID: VC18393116
InChI: InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2
SMILES:
Molecular Formula: C9H16Br2
Molecular Weight: 284.03 g/mol

1,1-Bis(2-bromoethyl)cyclopentane

CAS No.: 3187-39-1

Cat. No.: VC18393116

Molecular Formula: C9H16Br2

Molecular Weight: 284.03 g/mol

* For research use only. Not for human or veterinary use.

1,1-Bis(2-bromoethyl)cyclopentane - 3187-39-1

Specification

CAS No. 3187-39-1
Molecular Formula C9H16Br2
Molecular Weight 284.03 g/mol
IUPAC Name 1,1-bis(2-bromoethyl)cyclopentane
Standard InChI InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2
Standard InChI Key UTMHWKULNOKZFJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CCBr)CCBr

Introduction

Chemical Identity and Structural Characteristics

1,1-Bis(2-bromoethyl)cyclopentane belongs to the class of bicyclic bromoalkanes, with a molecular formula of C9H16Br2\text{C}_9\text{H}_{16}\text{Br}_2 and a molecular weight of 284.031 g/mol . The compound’s exact mass is 281.962 Da, and its LogP value of 4.1168 indicates moderate lipophilicity, suggesting preferential partitioning into nonpolar environments . The cyclopentane ring adopts a puckered conformation to minimize angle strain, while the two 2-bromoethyl groups introduce steric hindrance and electronic effects that influence reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16Br2\text{C}_9\text{H}_{16}\text{Br}_2
Molecular Weight284.031 g/mol
Exact Mass281.962 Da
LogP4.1168
HS Code2903890090

Synthesis and Reaction Pathways

Radical-Mediated Bromination

The synthesis of brominated cyclopentanes often involves radical intermediates. Studies on spiro[2.3]hexane photobromination demonstrate that bromine atoms undergo SN2S_N2-like attacks on cyclopropane carbons, yielding products such as 1-bromo-1-(2-bromoethyl)cyclobutane . By analogy, 1,1-bis(2-bromoethyl)cyclopentane could form via sequential bromination of a cyclopentane precursor under ultraviolet light, though direct evidence for this pathway requires further validation .

Grignard and Organometallic Strategies

The Canonne-Belanger method, which employs bis-Grignard reagents (BrMg(CH2)4MgBr\text{BrMg}(\text{CH}_2)_4\text{MgBr}) for spirocyclopentane synthesis, offers a plausible route . Adapting this approach, 1,1-diethylcyclopentane could undergo bromination at the ethyl side chains using PBr3\text{PBr}_3 or NBS\text{NBS}, though competing ring-opening reactions may necessitate optimized conditions .

Table 2: Hypothetical Synthetic Routes

MethodReagents/ConditionsChallenges
Radical BrominationBr2\text{Br}_2, UV lightSteric hindrance
Grignard AlkylationBrMg(CH2)2MgBr\text{BrMg}(\text{CH}_2)_2\text{MgBr}, HClSide reactions
Electrophilic SubstitutionPBr3\text{PBr}_3, Δ\DeltaRegioselectivity control

Reactivity and Degradation Mechanisms

β-Scission in Radical Intermediates

Homolytic cleavage of the cyclopentane ring’s C-Br bonds generates bicyclo[n.1.0]alk-2-yl radicals, which undergo β-scission to form alkenes . For 1,1-bis(2-bromoethyl)cyclopentane, such fission could produce 1-(2-bromoethyl)cyclopentene and ethylene bromide, though experimental confirmation remains absent in the literature .

Nucleophilic Substitution

The electron-withdrawing bromine atoms activate the ethyl chains for SN2S_N2 displacements. Treatment with nucleophiles like OH\text{OH}^- or amines may yield diols or diamines, respectively, though steric bulk around the quaternary carbon likely slows kinetics .

Applications and Future Directions

1,1-Bis(2-bromoethyl)cyclopentane may serve as:

  • Polymer Crosslinker: Bromine’s leaving-group ability facilitates covalent network formation in resins.

  • Pharmaceutical Intermediate: Functionalization via Suzuki coupling or amination could yield bioactive molecules.

Further research should explore catalytic asymmetric synthesis and computational modeling (e.g., DFT studies) to predict reaction pathways and optimize yields.

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